![molecular formula C18H18N8O2 B12631155 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide is a complex organic compound that features a unique combination of a phenyl group, an oxadiazole ring, and a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Synthesis of the Purine Derivative: The purine derivative is synthesized separately, often starting from a halogenated purine and undergoing various substitution reactions.
Coupling Reactions: The final step involves coupling the oxadiazole and purine derivatives through an amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides with bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer or antiviral agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. These interactions can disrupt cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide: shares similarities with other oxadiazole and purine derivatives, such as:
Uniqueness
What sets this compound apart is its combined structural features, which may offer synergistic effects in its applications. The presence of both an oxadiazole ring and a purine derivative in a single molecule provides a unique platform for exploring new therapeutic and material science applications.
Eigenschaften
Molekularformel |
C18H18N8O2 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C18H18N8O2/c27-13(6-8-20-17-15-18(22-10-21-15)24-11-23-17)19-9-7-14-25-16(26-28-14)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,19,27)(H2,20,21,22,23,24) |
InChI-Schlüssel |
FGNBVZHJFVOWFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




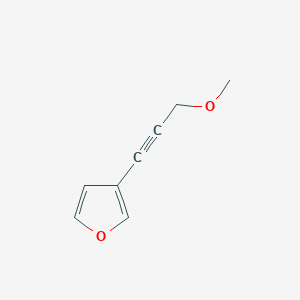

![1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12631104.png)
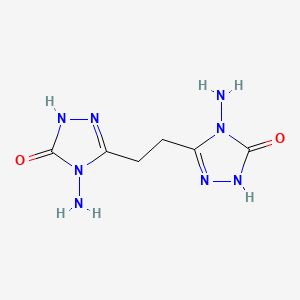
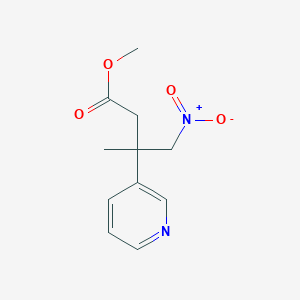
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)

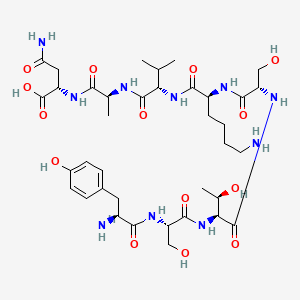
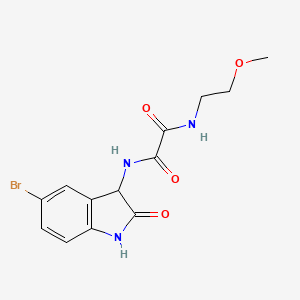

![3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)
